![molecular formula C25H23N3O4 B248623 N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B248623.png)
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MAPKAPK2 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of MAPKAPK2, a protein kinase that plays a crucial role in various cellular processes, including inflammation, stress response, and cell proliferation.
Applications De Recherche Scientifique
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to suppress tumor growth and metastasis by inhibiting the activation of cancer-promoting signaling pathways. In inflammatory disorders, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation. In neurodegenerative diseases, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to protect neurons from oxidative stress and apoptosis, which are the key pathological mechanisms underlying these diseases.
Mécanisme D'action
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor exerts its pharmacological effects by selectively inhibiting the activity of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, a downstream effector of the p38 MAPK signaling pathway. N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide plays a crucial role in various cellular processes, including stress response, inflammation, and cell proliferation. By inhibiting the activity of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to have a wide range of biochemical and physiological effects, depending on the specific disease condition and the experimental model used. In cancer, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and sensitize cancer cells to chemotherapy and radiotherapy. In inflammatory disorders, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the recruitment and activation of immune cells, and alleviate tissue damage. In neurodegenerative diseases, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to protect neurons from oxidative stress and apoptosis, promote neurogenesis and synaptogenesis, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has several advantages for lab experiments, including its high potency, selectivity, and specificity for N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. However, there are also some limitations to its use, including its low solubility in water and its potential cytotoxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the reproducibility and reliability of the results.
Orientations Futures
There are several future directions for the research and development of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor. Firstly, further studies are needed to elucidate the precise molecular mechanisms underlying its pharmacological effects, which will facilitate the rational design of more potent and selective inhibitors. Secondly, the therapeutic potential of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor in other diseases, such as cardiovascular diseases and metabolic disorders, should be explored. Thirdly, the development of novel drug delivery systems and formulations may improve the solubility and bioavailability of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor, thereby enhancing its therapeutic efficacy. Lastly, the preclinical and clinical studies of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor should be conducted to evaluate its safety and efficacy in humans, which will pave the way for its eventual clinical application.
Conclusion:
In conclusion, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor is a promising chemical compound that has shown great potential for the treatment of various diseases. Its potent inhibitory activity against N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, a key signaling molecule in various cellular processes, makes it an attractive target for drug development. Further research is needed to fully understand its pharmacological effects and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor involves the reaction of 2-methoxyaniline with 4-bromo-2-fluorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-pyrrolidinecarboxylic acid and phenyl isocyanate. The final product is obtained through purification by column chromatography and recrystallization. The yield of the synthesis process is typically around 40-50%.
Propriétés
Nom du produit |
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide |
|---|---|
Formule moléculaire |
C25H23N3O4 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-[2-[(2-methoxyphenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c1-32-22-14-8-7-13-21(22)27-25(31)19-11-5-6-12-20(19)26-24(30)17-15-23(29)28(16-17)18-9-3-2-4-10-18/h2-14,17H,15-16H2,1H3,(H,26,30)(H,27,31) |
Clé InChI |
JJUKQTIASWHTIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



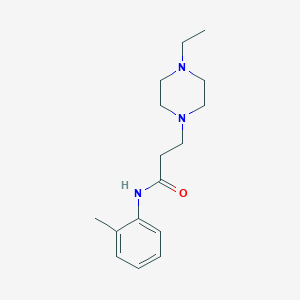
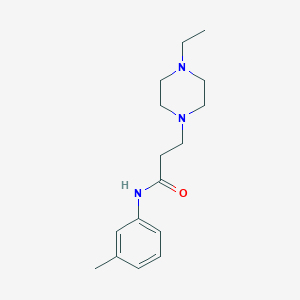

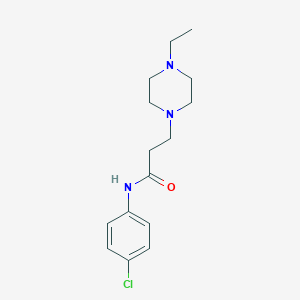
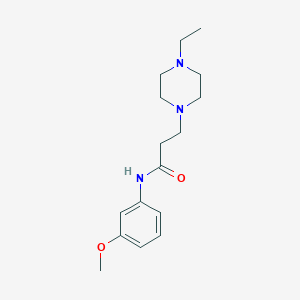
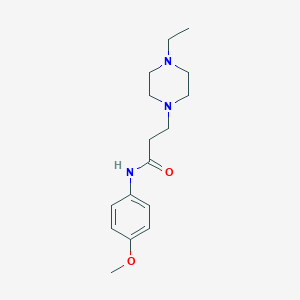
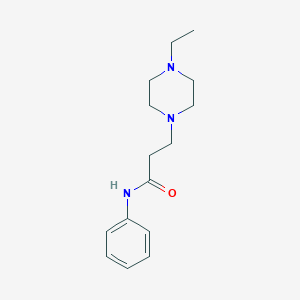
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
methanone](/img/structure/B248577.png)

![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248612.png)
![3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B248622.png)